molecular formula C14H20N2O3 B13896162 (2-Ethoxyphenyl)methyl piperazine-1-carboxylate

(2-Ethoxyphenyl)methyl piperazine-1-carboxylate

Cat. No.: B13896162
M. Wt: 264.32 g/mol
InChI Key: QVRQYKTYRJZOOL-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)methyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features an ethoxyphenyl group attached to a piperazine ring, which is further connected to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)methyl piperazine-1-carboxylate typically involves the reaction of 2-ethoxybenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(2-Ethoxyphenyl)methyl piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methyl piperazine-1-carboxylate
  • (2-Chlorophenyl)methyl piperazine-1-carboxylate
  • (2-Fluorophenyl)methyl piperazine-1-carboxylate

Uniqueness

(2-Ethoxyphenyl)methyl piperazine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2-ethoxyphenyl)methyl piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-2-18-13-6-4-3-5-12(13)11-19-14(17)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3

InChI Key

QVRQYKTYRJZOOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC(=O)N2CCNCC2

Origin of Product

United States

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